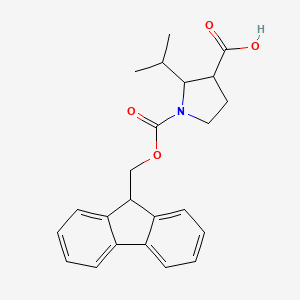
1-(9H-芴-9-基甲氧羰基)-2-丙烷-2-基吡咯烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity.
科学研究应用
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid is widely used in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and peptide chemistry.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into drug development and pharmacokinetics often involves this compound.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
作用机制
The compound seems to be a derivative of pyrrolidine, which is a basic nitrogenous heterocycle and is found in many natural alkaloids and pharmaceuticals . Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including acting as ligands for neurotransmitter receptors .
准备方法
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. Common synthetic routes include:
Protection of the amine group: This is usually achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the amine group.
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Industrial production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment.
化学反应分析
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium azide (NaN3).
Major products: The major products depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar compounds include:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide coupling reactions.
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: Another compound used in organic synthesis.
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid stands out due to its specific structural features and reactivity, making it a valuable tool in various research applications.
生物活性
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and drug development. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₁₉H₁₉NO₄
- Molecular Weight : 321.36 g/mol
- CAS Number : 1631046-97-3
The compound exhibits its biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. The structure of the fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in enhancing the lipophilicity and stability of the compound, facilitating its cellular uptake and subsequent effects.
Anticancer Properties
Research has demonstrated that derivatives of the Fmoc group can induce apoptosis in cancer cells. A notable study focused on N-aryl-9-oxo-9H-fluorene-1-carboxamides, which share structural similarities with our compound, showed significant induction of apoptosis in various cancer cell lines including T47D and HCT116. The effective concentration (EC50) values reported were between 0.15 to 0.29 µM, indicating strong potency against these cell lines .
Inhibition of Cell Proliferation
The compound has also been evaluated for its ability to inhibit cell proliferation. In a high-throughput screening assay, modifications to the fluorenyl ring structure were assessed, with certain analogs showing enhanced activity compared to the original lead compounds. This suggests that our compound may similarly exhibit inhibitory effects on cell growth through structural optimization .
Data Tables
| Activity | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Apoptosis Induction | T47D | 0.15 - 0.29 | |
| Apoptosis Induction | HCT116 | 0.15 - 0.29 | |
| Proliferation Inhibition | SNU398 | 0.15 - 0.29 |
Case Studies
-
Case Study on Apoptosis Induction :
A study published in Molecular Cancer Therapeutics explored the apoptotic effects of N-aryl derivatives related to our compound. The findings indicated that specific substitutions at the 7-position on the fluorenyl ring significantly enhanced apoptotic activity, suggesting a similar potential for our compound if appropriately modified . -
In Vivo Efficacy :
Although primarily studied in vitro, preliminary investigations into related compounds indicate potential for in vivo efficacy against tumors in animal models. Future studies are needed to evaluate pharmacokinetics and bioavailability for clinical applications.
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14(2)21-19(22(25)26)11-12-24(21)23(27)28-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPJSOLNGLRHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














